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Compound of Interest

1-N-Cbz-3-
Compound Name:

(methylaminomethyl)azetidine
CAS No.: 1824267-06-2

Cat. No.: B2488275

Get Quote

The decision to incorporate an azetidine ring over a six-membered piperidine ring
fundamentally alters a molecule's developability profile. Azetidines are characterized by
significant ring strain (approximately 25.4 kcal/mol), which restricts conformational flexibility and
alters the basicity of the nitrogen atom[2]. When replacing a piperidine, an azetidine typically
lowers the overall lipophilicity (LogP) and reduces the topological polar surface area, which can
translate to enhanced cell permeability and improved aqueous solubility[2].

Table 1: Comparative Physicochemical Properties
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Impact on Drug
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Design
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improves target
) ) High (~25.4 kcal/mol) Low (stable chair specificity but
Ring Strain

[2]

conformation)[2]

introduces potential
metabolic soft

spots[2].

Basicity (pKa)

~11.29 (as free

amine)[2]

~11.22 (as free

amine)[2]

In amide linkages,
azetidine's strain
prevents electron
donation, reducing
Lewis basicity and
improving

permeability.

Lipophilicity (LogP)

Typically lower[2]

Typically higher[2]

Lower LogP in
azetidines reduces
non-specific binding
and improves

aqueous solubility[2].

Metabolic Stability

Susceptible to ring-
opening[2]

Generally robust,

prone to a-oxidation[2]

Strategic substitution
on the azetidine ring is
required to block

metabolic cleavage[2].

In Vitro Evaluation: ADME and Target Engagement

Because of their unique ring strain, azetidines require rigorous in vitro profiling to ensure they

do not succumb to rapid metabolic degradation.

Causality in Assay Selection: While azetidines improve passive permeability (often evaluated

via Caco-2 assays), their highly strained nature can make them substrates for specific

cytochrome P450 (CYP)-mediated ring-opening reactions[2]. Therefore, evaluating microsomal

stability is a critical early-stage gateway before advancing to in vivo models.
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Protocol: Self-Validating In Vitro Liver Microsomal Stability Assay
o Objective: Quantify the intrinsic clearance (CL_int) of azetidine compounds.

e Step 1 - Preparation: Incubate 1 uM of the test compound with liver microsomes (0.5 mg/mL
protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

o Step 2 - Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

e Step 3 - Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the
reaction by adding three volumes of ice-cold acetonitrile containing an internal standard
(e.g., tolbutamide).

o Step 4 - Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the
supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

o Step 5 - Self-Validation Criteria: The assay must include concurrent runs of a high-clearance
control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). The protocol is only
validated if the half-lives of these controls fall within historically established, species-specific
acceptance ranges.
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Fig 1. Stepwise in vitro to in vivo evaluation pipeline for azetidine-containing lead compounds.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Successful in vitro profiles must be translated into in vivo models. Azetidine incorporation has
been shown to improve the pharmacokinetic (PK) profile of several FDA-approved drugs, such
as baricitinib and cobimetinib, by enhancing metabolic stability and receptor selectivity[1].

Causality in Assay Selection:In vivo PK profiling determines if the lower lipophilicity and altered
basicity of the azetidine core successfully translate to a higher volume of distribution (Vd) and
improved oral bioavailability (F%) compared to piperidine analogs.

Protocol: Self-Validating In Vivo Pharmacokinetic Profiling (Mouse)

+ Objective: Determine systemic exposure, clearance, and oral bioavailability.
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e Step 1 - Dosing: Administer the azetidine compound to two parallel cohorts of male C57BL/6
mice (n=3 per route). Cohort 1 receives an intravenous (1V) bolus (1 mg/kg in 5%
DMSO/95% saline); Cohort 2 receives oral (PO) gavage (5 mg/kg in 0.5% methylcellulose).

e Step 2 - Sampling: Collect serial blood samples (approx. 20 pL) via the tail vein at 0.08 (IV
only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

o Step 3 - Processing: Centrifuge blood samples immediately to isolate plasma. Precipitate
proteins using acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

o Step 4 - Self-Validation Criteria: Calculate PK parameters (AUC, CL, Vd, F%) using non-
compartmental analysis. The protocol is validated by checking the mass balance and
ensuring the PO AUC is logically proportional to the 1V AUC. If F% is disproportionately low
(<10%) despite high Caco-2 permeability, the system flags the compound for potential first-
pass metabolism or gastrointestinal solubility issues, prompting immediate formulation
adjustments.

Case Studies in Drug Discovery

Azetidine-Based STAT3 Inhibitors in Oncology The development of small-molecule inhibitors for
Signal Transducer and Activator of Transcription 3 (STAT3) has historically been challenging.
However, researchers have successfully developed azetidine-functionalized small molecules
(e.g., H182) that potently and preferentially inhibit STAT3 DNA-binding activity in vitro (IC50 =
300-800 nM)[3]. In vivo evaluation demonstrated that these azetidine compounds strongly
inhibited the growth of human breast tumor xenografts[3]. The rigid azetidine core was crucial
for blocking the SH2 domain, preventing STAT3 phosphorylation and subsequent
dimerization[3].
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Fig 2. Mechanism of STAT3 pathway inhibition by azetidine-functionalized small molecules.

Bicyclic Azetidines as Antimalarials Azetidines are also making waves in infectious diseases.
The synthesis of stereospecific bicyclic azetidines led to the discovery of BRD3914, a potent
antimalarial[4]. In vitro, BRD3914 exhibited an EC50 of 15 nM against P. falciparum with low
cytotoxicity to human cell lines[4]. Subsequent in vivo evaluation in P. falciparum-infected
humanized mice demonstrated complete parasite clearance and a durable cure after just four
oral doses, highlighting the excellent oral bioavailability imparted by the azetidine scaffold[4].
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Conclusion

Replacing traditional six-membered heterocycles with an azetidine ring is a powerful tactical
approach in medicinal chemistry. While the inherent ring strain necessitates careful in vitro
metabolic screening to prevent ring-opening liabilities, the resulting improvements in
lipophilicity, target affinity, and in vivo pharmacokinetics often yield superior clinical candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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